
N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the isoindolinone core This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and green solvents can improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: Biologically, N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide has shown promise in various assays. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The chromene core can bind to various receptors and enzymes, leading to the modulation of biological pathways. The carboxamide group may enhance the compound's solubility and bioavailability, further contributing to its biological activity.
Comparison with Similar Compounds
Chromene derivatives
Isoindolinone derivatives
Carboxamide derivatives
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-21-18(24)11-7-6-10(8-13(11)19(21)25)20-17(23)14-9-26-15-5-3-2-4-12(15)16(14)22/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTPMKJNCSAGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2853309.png)
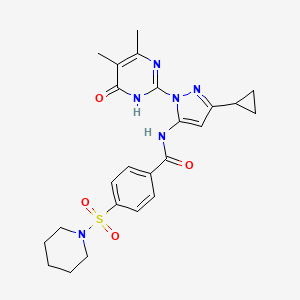
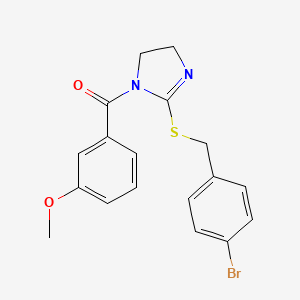
![(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide](/img/structure/B2853318.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2853319.png)
![Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans](/img/structure/B2853320.png)
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2853321.png)
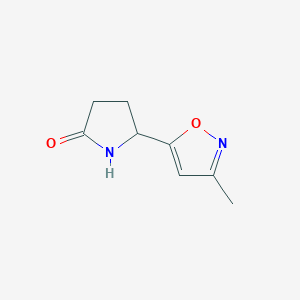
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2853324.png)
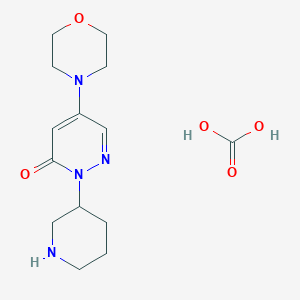
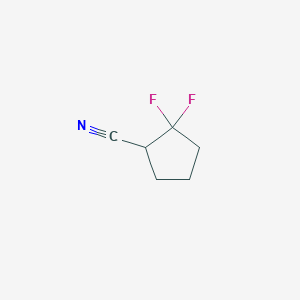
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)
![N-cyclohexyl-5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2853331.png)
